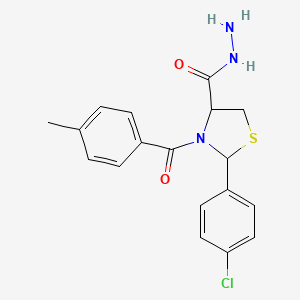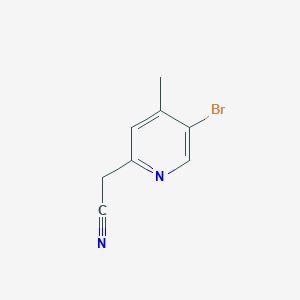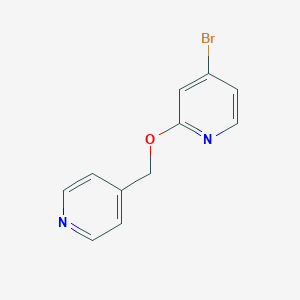
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(4-chloro-3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(4-chloro-3-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C15H13ClN6O2 and its molecular weight is 344.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiasthma Applications
One of the earliest studies on compounds related to N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(4-chloro-3-methylphenoxy)acetamide explored the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents. Using the human basophil histamine release assay, certain 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines demonstrated activity as mediator release inhibitors, suggesting their utility in asthma treatment (Medwid et al., 1990).
Antimicrobial Properties
The compound has been utilized in the synthesis of novel imines and thiazolidinones, which were evaluated for their antibacterial and antifungal activities. The synthesis involved reacting 2-(4-chloro-3-methylphenoxy)acetohydrazide with different aromatic aldehydes to yield compounds with significant antimicrobial properties, highlighting its potential as a precursor for antimicrobial agents (Fuloria et al., 2009).
Synthesis of Novel Biological Compounds
The chemical has also been involved in the synthesis of various novel compounds. For instance, the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis, led to the creation of new derivatives, including those containing a 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring alongside the pyrimidine fragment. These compounds showed a pronounced plant growth-stimulating effect, indicating their potential in agricultural applications (Pivazyan et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit potent binding inhibition activity against a corticotropin-releasing factor 1 (crf1) receptor . The CRF1 receptor plays a crucial role in the stress response by mediating the effects of corticotropin-releasing hormone (CRH).
Mode of Action
It is suggested that the compound may interact with its target receptor (such as the crf1 receptor) and inhibit its activity . This inhibition could lead to changes in the physiological responses mediated by the target receptor.
Pharmacokinetics
It is noted that similar compounds are rapidly metabolized by human hepatic microsomes , which could impact the bioavailability of the compound.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O2/c1-10-4-11(2-3-12(10)16)24-6-15(23)21-13-5-14(19-8-18-13)22-9-17-7-20-22/h2-5,7-9H,6H2,1H3,(H,18,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMCDOKZLCWNLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=NC=N2)N3C=NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclobutanecarboxamide](/img/structure/B2846224.png)

![2-(4-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2846226.png)
![3-[(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2846227.png)


![3-oxo-5-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2846232.png)
![2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)butanamide](/img/structure/B2846233.png)

![ethyl 2-(2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)thiazol-4-yl)acetate](/img/structure/B2846239.png)


